
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid, also known as MDB, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the benzofuran family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. For example, 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been found to exhibit a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce the production of inflammatory molecules such as prostaglandins and cytokines, as well as to increase the activity of antioxidant enzymes such as superoxide dismutase. Additionally, 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, it has been found to exhibit a range of biological activities, making it a potential candidate for the development of new therapeutics. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid. For example, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, studies are needed to evaluate its safety and efficacy in animal models and in clinical trials. Finally, studies are needed to explore its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid can be synthesized through a multistep process involving the reaction of 2,3-dihydrobenzofuran with various reagents, including methyl iodide, sodium hydride, and carbon dioxide. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Scientific Research Applications
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been studied for its potential therapeutic applications in various areas of medicine. For example, it has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, 7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
18625-95-1 |
|---|---|
Product Name |
7-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid |
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
7-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-4-2-3-5(8(11)12)7-6(4)9(13)15-10(7)14/h2-7H,1H3,(H,11,12) |
InChI Key |
ZLPGMJFNTMVCGG-UHFFFAOYSA-N |
SMILES |
CC1C=CC(C2C1C(=O)OC2=O)C(=O)O |
Canonical SMILES |
CC1C=CC(C2C1C(=O)OC2=O)C(=O)O |
synonyms |
6-Methyl-4-cyclohexene-1,2,3-tricarboxylic 1,2-anhydride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



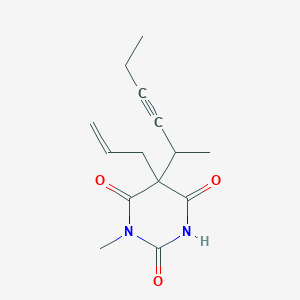

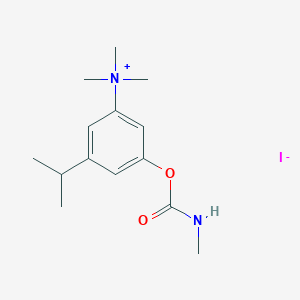
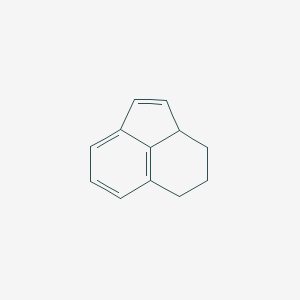


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)
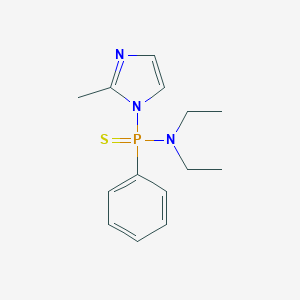

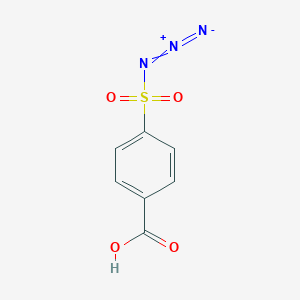

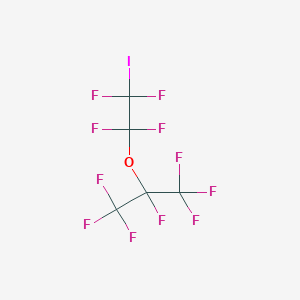
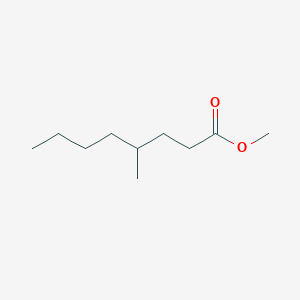
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)